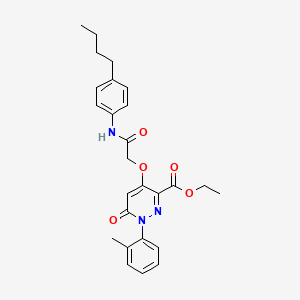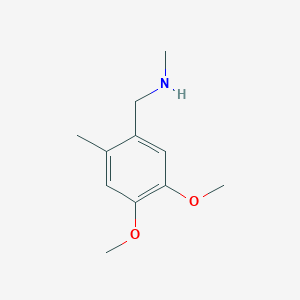
N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine, also known as DOM, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, who was a renowned chemist and pharmacologist. The chemical structure of DOM is similar to that of mescaline, which is a naturally occurring psychedelic compound found in certain cacti. DOM is known for its potent hallucinogenic effects, which can last up to 18 hours.
Scientific Research Applications
Novel Recovery of Nano-Structured Materials Research has explored the use of similar compounds in the synthesis and recovery of nano-structured materials, such as ceria (CeO2) from metal-organic complexes through thermal decomposition. The metal-responsive property of benzoxazine dimers, which share structural similarities with N-(4,5-dimethoxy-2-methylbenzyl)-N-methylamine, has been utilized in forming complexes with rare earth metal ions like cerium(III). This approach highlights the application of these compounds in material science for developing nano-materials with potential use in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).
Analytical Methods for Novel Psychoactive Substances Another significant application lies in the development of analytical methods for detecting novel psychoactive substances (NPS). Compounds structurally related to this compound have been the subject of forensic and toxicological studies to improve the detection, identification, and quantification of NPS in biological samples. These efforts are crucial for public health and safety, contributing to the understanding of the pharmacokinetics and toxicological profiles of emergent drugs of abuse (Poklis et al., 2014).
Neurochemical Pharmacology of Psychoactive Substitutes Investigations into the neurochemical pharmacology of psychoactive substituted phenethylamines, akin to this compound, provide insights into their action at serotonin receptors. Understanding these mechanisms is vital for developing therapeutic agents targeting these pathways and for informing public health responses to the use of such compounds as recreational drugs. Research in this area contributes to the broader knowledge of serotonergic function and its implications for mood, perception, and cognition disorders (Eshleman et al., 2018).
Corrosion Inhibition The chemical properties of this compound analogs have been explored for their potential as corrosion inhibitors. Research on similar N-methylenebenzenamine derivatives has demonstrated their effectiveness in preventing metal corrosion in acidic environments. This application is relevant in industrial processes and materials science, where corrosion resistance can significantly extend the life and functionality of metal components (Aziz et al., 2022).
properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-5-10(13-3)11(14-4)6-9(8)7-12-2/h5-6,12H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLJNKZQYLVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CNC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)
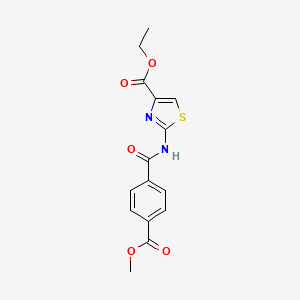
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)
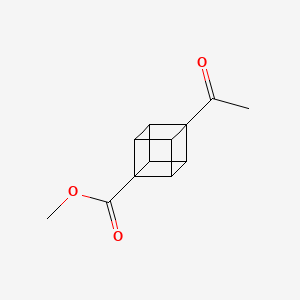
![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)
![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)
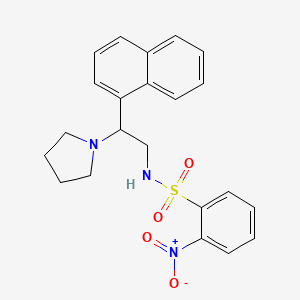
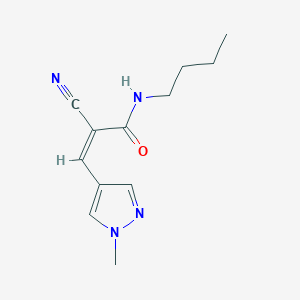
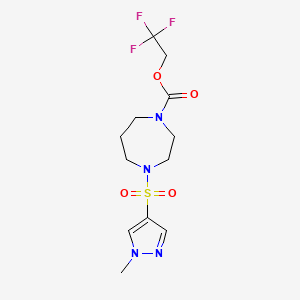
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)
